4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group attached to a thiazole ring, which is further substituted with a phenyl group and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature conditions, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . Another approach involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
Benzamides: These include compounds like ethenzamide and salicylamide, which are used as analgesics.
Thiazole derivatives: Compounds like 2-methyl-4-(4-methyl-2-4-(trifluoromethyl)phenyl-5-thiazolyl) are known for their diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-16-21(17-8-4-2-5-9-17)25-24(29-16)26-23(28)20-14-12-19(13-15-20)22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDZZRLLKVQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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